molecular formula C9H5Br2F6NO B14181793 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline CAS No. 917924-08-4

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

Cat. No.: B14181793
CAS No.: 917924-08-4
M. Wt: 416.94 g/mol
InChI Key: OJAXIOZVWGLZNM-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline: is a chemical compound with the molecular formula C₉H₅Br₂F₆NO and a molecular weight of 416.941 g/mol . This compound is characterized by the presence of two bromine atoms and a hexafluoropropoxy group attached to an aniline ring, making it a unique and interesting molecule for various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the bromination of 4-(1,1,2,3,3,3-hexafluoropropoxy)aniline using bromine or a brominating agent under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form amine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms and hexafluoropropoxy group contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline is unique due to the presence of the hexafluoropropoxy group, which imparts distinct chemical and physical properties

Properties

CAS No.

917924-08-4

Molecular Formula

C9H5Br2F6NO

Molecular Weight

416.94 g/mol

IUPAC Name

2,6-dibromo-4-(1,1,2,3,3,3-hexafluoropropoxy)aniline

InChI

InChI=1S/C9H5Br2F6NO/c10-4-1-3(2-5(11)6(4)18)19-9(16,17)7(12)8(13,14)15/h1-2,7H,18H2

InChI Key

OJAXIOZVWGLZNM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)N)Br)OC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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